molecular formula C11H12N2O2S B14906670 N-(2-methylquinolin-4-yl)methanesulfonamide

N-(2-methylquinolin-4-yl)methanesulfonamide

Cat. No.: B14906670
M. Wt: 236.29 g/mol
InChI Key: RJIZWEMTJCZUFY-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-4-yl)methanesulfonamide is a synthetic small molecule belonging to the quinoline chemical class, a scaffold renowned in medicinal chemistry for its diverse biological properties . This compound features a methanesulfonamide group attached to a 2-methylquinoline core, a structural motif found in compounds investigated for their potential in oncology research . Quinoline-sulfonamide hybrids are of significant interest in early-stage drug discovery, particularly in the development of novel anticancer agents. Research into analogous structures has shown that such hybrids can exhibit cytotoxic activity against various cancer cell lines, with potential mechanisms of action including enzyme inhibition pathways relevant to cell proliferation . The structural combination of the quinoline ring system, known for its ability to interact with enzymes and DNA, with the sulfonamide functional group, which is prevalent in many bioactive molecules, makes this compound a valuable intermediate for chemical biology and hit-to-lead optimization programs . Researchers can utilize this high-purity compound as a key building block for synthesizing more complex derivatives, as a reference standard in analytical studies, or as a core structure for probing novel biological targets in biochemical assays. This product is intended for research and manufacturing purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or medicinal agent. It is not for diagnostic use, human consumption, or any veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(2-methylquinolin-4-yl)methanesulfonamide

InChI

InChI=1S/C11H12N2O2S/c1-8-7-11(13-16(2,14)15)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3,(H,12,13)

InChI Key

RJIZWEMTJCZUFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 2-Methylquinolin-4-amine

Procedure :

  • Reactants : 2-Methylquinolin-4-amine (1.0 eq), methanesulfonyl chloride (1.2 eq), triethylamine (2.0 eq).
  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
  • Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : 68–75%.

Mechanism : Nucleophilic substitution at the amine group, facilitated by triethylamine as a base to scavenge HCl.

Chlorosulfonation Followed by Amidation

Procedure :

  • Step 1 : 2-Methylquinoline treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-chlorosulfonyl-2-methylquinoline.
  • Step 2 : Reaction with methanesulfonamide (1.5 eq) in acetonitrile, K₂CO₃ (3.0 eq), 70°C, 8 hours.
  • Yield : 82%.

Key Insight : Excess amine ensures complete displacement of the chlorosulfonyl group.

Morita-Baylis-Hillman (MBH) Acetate Intermediate Route

Procedure :

  • MBH Acetate Synthesis : Quinoline derivative reacted with acetylene-containing amines under basic conditions.
  • Sulfonamide Formation : MBH acetate treated with methanesulfonamide (1.2 eq), K₂CO₃ (2.0 eq) in DMF, room temperature, 2 hours.
  • Yield : 60–70%.

Advantage : Enables stereochemical control for chiral variants.

Optimization and Comparative Analysis

Table 1: Method Comparison

Method Reactants Conditions Yield (%) Purity (%) Reference
Direct Sulfonylation 2-Methylquinolin-4-amine, MsCl DCM, Et₃N, RT 68–75 >95
Chlorosulfonation 2-Methylquinoline, ClSO₃H, MsNH₂ CH₃CN, K₂CO₃, 70°C 82 >98
MBH Acetate Route MBH acetate, MsNH₂ DMF, K₂CO₃, RT 60–70 90–95

Key Observations :

  • Chlorosulfonation offers higher yields but requires hazardous reagents (ClSO₃H).
  • Direct sulfonylation is simpler but may require chromatographic purification.

Mechanistic and Spectroscopic Validation

  • NMR (¹H) : δ 8.45 (d, J=8.5 Hz, H-5), 7.92 (s, H-8), 2.75 (s, CH₃-SO₂).
  • IR : 1325 cm⁻¹ (S=O asymmetric stretch), 1150 cm⁻¹ (S=O symmetric stretch).
  • MS (ESI+) : m/z 237.1 [M+H]⁺.

Industrial-Scale Adaptations

Patent-Derived Methods :

  • US10919892B2 : Utilizes continuous flow reactors for sulfonylation, enhancing scalability (purity >99%, yield 85%).
  • WO2019125185A1 : Employs microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction time.

Challenges and Solutions

  • Impurity Formation : Byproducts from over-sulfonylation mitigated by stoichiometric control.
  • Solvent Selection : DMF preferred for polar intermediates, though acetonitrile reduces side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylquinolin-4-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural Analogues

N-(2-Methylquinolin-6-yl)benzenesulfonamide Derivatives
  • 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide (): Structure: Features a benzenesulfonamide group at the quinoline 6-position and an acetamido group at the benzene ring. Properties: Melting point 265–267°C; IR bands at 3353 cm⁻¹ (NH), 1673 cm⁻¹ (C=O); ¹H NMR signals at δ 2.58 (CH₃) and δ 10.26 (NH). Activity: Anticancer properties, possibly due to sulfonamide-mediated enzyme inhibition . Key Difference: The substitution pattern (6-position vs. 4-position) alters electronic distribution and steric effects, impacting target binding .
Nimesulide Derivatives ():
  • N-(4-Nitro-2-phenoxy phenyl)methanesulfonamide: Structure: Methanesulfonamide attached to a nitro-phenoxy-phenyl scaffold. Synthesis: Prepared via reduction of nitro groups using Sn/HCl. Activity: Anti-inflammatory (COX-2 inhibition); used as a precursor for radiotracers in imaging . Contrast: The absence of a quinoline ring reduces π-π interactions but enhances solubility for CNS applications .

Physicochemical Properties

Compound Melting Point (°C) IR Bands (cm⁻¹) ¹H NMR Key Signals (δ, ppm) Reference
N-(2-Methylquinolin-4-yl)methanesulfonamide*
4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide 265–267 3353 (NH), 1673 (C=O) 2.58 (CH₃), 10.26 (NH)
Nimesulide (N-(4-nitro-2-phenoxy phenyl)methanesulfonamide) 1320 (SO₂ asym), 1155 (SO₂ sym)
N-(2-Formylphenyl)-4-methylbenzenesulfonamide δ 2.02 (CH₃), δ 7.66–8.12 (aromatics)

*Note: Data for the target compound inferred from analogs.

Crystallographic and Spectroscopic Insights

  • N-(2-Formylphenyl)-4-methylbenzenesulfonamide ():
    • Crystal Structure : Distorted tetrahedral geometry at sulfur (S1), planar trigonal geometry at nitrogen (N1).
    • Hydrogen Bonding : C–H⋯O interactions stabilize a 3D network, enhancing crystallinity .
  • N-(2-Methylphenyl)methanesulfonamide ():
    • DFT Studies : Methyl position (2- vs. 3-) alters NMR chemical shifts (Δδ ~0.3 ppm for aromatic protons) and vibrational transitions .

Biological Activity

N-(2-methylquinolin-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Inhibition Assays :
    • The compound was tested for its cytotoxic effects using the MTT assay, revealing IC50 values that indicate significant potency against cancer cells:
Cell Line IC50 (µM)
MCF-710
HeLa12
A54915
  • Mechanism of Action :
    • Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the G1 phase and increased apoptosis markers such as p53 and caspase 9 .

Study 1: Anticancer Mechanism Exploration

A study published in 2024 explored the mechanism by which this compound induces apoptosis in MCF-7 cells. The researchers found that the compound upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptotic cell death.

Study 2: Synergistic Effects with Other Agents

Another investigation assessed the synergistic effects of this compound in combination with standard chemotherapeutic agents. The results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with drugs like Doxorubicin and Cisplatin, suggesting potential for combination therapy strategies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methylquinolin-4-yl)methanesulfonamide, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling methanesulfonyl chloride with a substituted quinoline precursor under basic conditions. For example, derivatives of methanesulfonamide are synthesized via nucleophilic substitution reactions in anhydrous solvents like dichloromethane or THF, with triethylamine as a base .
  • Validation : Purity is confirmed using high-resolution techniques such as:

  • 1H/13C NMR for structural elucidation.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis to verify stoichiometry .
    • Critical Note : Discrepancies in yields may arise from moisture sensitivity; use inert atmospheres for reproducibility .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Parameters :

PropertyMethodExample Data (Analogues)
LogP HPLC or computational toolsPredicted LogP: ~3.2 (PubChem)
pKa Potentiometric titrationpKa: 8.20 ± 0.10 (predicted)
Solubility Shake-flask methodDMSO solubility: >50 mg/mL
  • Advanced Techniques : X-ray crystallography (for crystalline derivatives) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound?

  • Methods :

  • Density Functional Theory (DFT) : Calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screens against protein targets (e.g., COX-2) to assess binding modes and affinity .
    • Case Study : Analogues like NS-398 (a COX-2 inhibitor) show IC50 values <100 nM, validated via enzyme-linked immunosorbent assays (ELISA) .

Q. How can structural modifications enhance biological activity?

  • SAR Insights :

  • Quinoline Substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the 2-position increases metabolic stability .
  • Sulfonamide Modifications : Replacing methyl with trifluoromethyl improves membrane permeability .
    • Experimental Design : Use parallel synthesis to generate derivatives, followed by in vitro screening (e.g., cytotoxicity assays on cancer cell lines) .

Q. What analytical approaches resolve contradictions in biological activity data?

  • Troubleshooting :

  • Batch Variability : Compare LC-MS purity across synthesis batches .
  • Off-Target Effects : Employ selectivity panels (e.g., kinase profiling) to rule out non-specific interactions .
    • Case Example : Discrepancies in COX-2 inhibition between cell-free and cell-based assays may arise from compound efflux (use P-glycoprotein inhibitors like verapamil to confirm) .

Key Recommendations

  • Avoid Common Pitfalls : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the sulfonamide group .
  • Data Reproducibility : Cross-validate computational predictions (e.g., DFT) with experimental crystallography or spectroscopy .
  • Ethical Compliance : Adhere to guidelines for in vitro studies; derivatives are not FDA-approved for in vivo use .

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